

Solubility Profile & Thermodynamic Characterization of Disperse Blue 106

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Compound of Interest

Compound Name:	C.I. Disperse Blue 106 press cake
CAS No.:	104573-53-7
Cat. No.:	B1139705

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Executive Summary

Disperse Blue 106 (DB106) is a monoazo dye characterized by a thiazole-based chromophore. [1] While primarily utilized in the textile industry for dyeing polyester and acetate fibers, its structural properties—specifically its lipophilicity (LogP ~4.[1]1) and potent contact allergenicity—make it a subject of critical interest in toxicological assays and purification workflows.[1]

This guide provides a rigorous technical analysis of the solubility landscape of DB106. It moves beyond basic qualitative descriptions to establish a thermodynamic framework for understanding its dissolution behavior in organic solvents.[1] We provide a self-validating experimental protocol for precise solubility determination, essential for researchers developing purification strategies or toxicity screening assays.

Physicochemical Profile

Understanding the solubility of DB106 requires a structural analysis of its solute-solvent interaction potential.[1]

- Chemical Name: 2-[ethyl[3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)azo]phenyl]amino]ethanol[1]

- CAS Number: 12223-01-7 (Generic), 68516-81-4 (Specific)[1][2]
- Molecular Formula: C₁₄H₁₇N₅O₃S[1]
- Molecular Weight: 335.38 g/mol [1][3]
- Chromophore: Thiazolyl-azo (Donor-Acceptor "Push-Pull" System)[1]

Structural Solubility Drivers

The DB106 molecule features a "push-pull" electronic structure:

- Electron Donor: The diethylamino group pushes electron density into the conjugated system. [1]
- Electron Acceptor: The nitro-substituted thiazole ring acts as a strong electron withdrawing group.[1]

Implication: This creates a significant dipole moment, rendering the molecule highly soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) which can stabilize the polarized transition states. Conversely, its hydrophobic backbone limits solubility in water, while the hydroxyl group allows for moderate solubility in alcohols via hydrogen bonding.[1]

Solubility Landscape

Qualitative Solubility Profile

The following table summarizes the solubility behavior of DB106 across various solvent classes based on polarity and Hansen Solubility Parameters (HSP).

Solvent Class	Representative Solvent	Solubility Rating	Mechanistic Driver
Polar Aprotic	DMF, DMSO	High (> 50 g/L)	Dipole-dipole stabilization of the azo-thiazole zwitterion.[1]
Ketones	Acetone, MEK	Good	Favorable dispersion () and polar () interactions.[1]
Alcohols	Ethanol, Methanol	Moderate	Limited by steric hindrance; H-bonding () with the hydroxyl tail. [1]
Chlorinated	Dichloromethane	Moderate/Good	High dispersion forces; useful for extraction.[1]
Hydrocarbons	Hexane, Toluene	Low	Lack of polar interactions; energetically unfavorable.[1]
Aqueous	Water	Insoluble (< 0.1 mg/L)	High hydrophobic penalty; LogP ~-4.[1]1.

Thermodynamic Modeling (Theoretical Framework)

To rigorously quantify solubility (

, mole fraction) as a function of temperature (

), the Modified Apelblat Equation is the standard model for azo disperse dyes.

- A, B, C: Empirical model parameters derived from experimental regression.

- Physical Meaning:
 - Enthalpy of Solution (): Typically positive (endothermic), indicating solubility increases with temperature.[1]
 - Entropy of Solution (): Drives the dissolution process in organic solvents.[1]

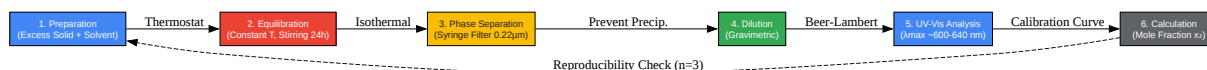
Experimental Protocol: Determination of Solubility

Objective: To generate precise mole-fraction solubility data for DB106 in a target organic solvent (e.g., Ethanol or Acetone) across a temperature range (293K – 323K).

Methodology: Static Equilibrium Method (Shake-Flask) coupled with UV-Vis Spectrophotometry.[1]

Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for solubility determination.



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Caption: Figure 1. Step-by-step Static Equilibrium workflow for determining DB106 solubility.

Step-by-Step Methodology

- Preparation:
 - Add excess Disperse Blue 106 powder to a jacketed glass equilibrium cell containing the specific solvent (e.g., absolute ethanol).

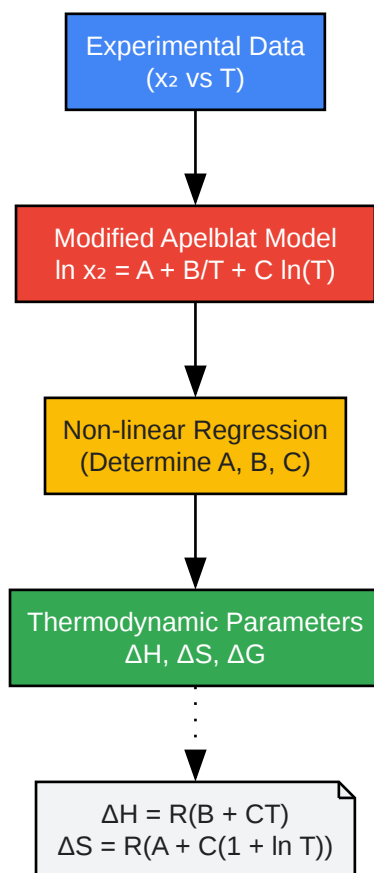
- Scientific Integrity Check: Ensure the solid phase is clearly visible to guarantee saturation. [\[1\]](#)
- Equilibration:
 - Stir the suspension using a magnetic stirrer at a constant temperature (controlled by a circulating water bath, accuracy ± 0.05 K).
 - Duration: Allow 24 hours for equilibrium. Stop stirring 2 hours prior to sampling to allow sedimentation. [\[1\]](#)
- Sampling & Phase Separation:
 - Withdraw the supernatant using a pre-warmed glass syringe. [\[1\]](#)
 - Filter immediately through a $0.22\ \mu\text{m}$ PTFE membrane to remove suspended particles. [\[1\]](#)
 - Critical Step: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization (precipitation error).
- Quantification (UV-Vis):
 - Dilute the filtrate gravimetrically with fresh solvent to bring absorbance within the linear range (0.2 – 0.8 AU).
 - Measure absorbance at

(typically 600–640 nm for blue azo dyes). [\[1\]](#)
 - Calculate concentration () using a pre-determined calibration curve (). [\[1\]](#)
- Calculation:
 - Convert mass concentration (

) to mole fraction (
) using the density of the pure solvent (
) and molecular weights (
).
(Approximation valid for dilute solutions).

Thermodynamic Analysis Logic

Once experimental data (
vs
) is obtained, the thermodynamic parameters are derived to understand the causality of
dissolution.



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Caption: Figure 2. Computational logic for extracting thermodynamic parameters from solubility data.

Interpretation of Results:

- Positive

: Dissolution is endothermic.[1] Higher temperatures significantly increase solubility.[1] This is typical for disperse dyes in alcohols and ketones.[1]

- Positive

: The disorder of the system increases upon mixing, which is the primary driver for dissolution in organic solvents.

Applications & Implications

- Purification: The steep solubility curve in Ethanol (moderate at boiling, low at room temp) makes it an ideal solvent for recrystallization to remove synthesis impurities (e.g., unreacted amines).[1]
- Toxicity Screening: For in vitro assays (e.g., Ames test or skin sensitization), DB106 must be dissolved in a vehicle.[1] DMSO is the gold standard vehicle due to high solubility (>100 mM) and cellular compatibility at low concentrations.[1]
- Supercritical Dyeing: Research indicates DB106 solubility in supercritical CO₂ is pressure-dependent.[1] The organic solvent data (ethanol/acetone) serves as a baseline for co-solvent selection in these green chemistry processes.[1]

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